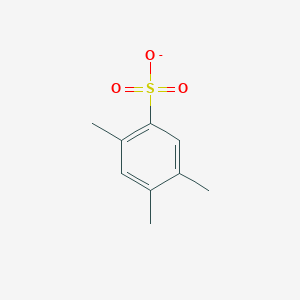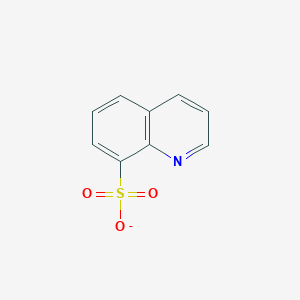![molecular formula C21H17N3O4S2 B280714 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280714.png)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as EBI-907, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBI-907 belongs to the class of benzothiazole derivatives, which have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood; however, it has been suggested that this compound exerts its anticancer effects by targeting multiple signaling pathways involved in cancer progression. This compound has been found to inhibit the activity of several enzymes, including topoisomerase IIα and HDAC6, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce significant changes in the biochemical and physiological processes of cancer cells. This compound has been found to increase the production of reactive oxygen species, leading to oxidative stress and DNA damage. This compound has also been shown to inhibit the activity of several proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for use in laboratory experiments. This compound is a potent anticancer agent with a high degree of selectivity for cancer cells, making it an attractive candidate for cancer therapy. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
Several future directions for N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide research have been proposed. One potential avenue of research is to investigate the efficacy of this compound in combination with other anticancer agents. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and microbial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer research. This compound exhibits potent anticancer activity and has been shown to induce significant changes in the biochemical and physiological processes of cancer cells. Further research is needed to explore the full potential of this compound as a therapeutic agent and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps, including the condensation of 2-amino-6-ethoxybenzothiazole with 2-bromo-1-methyl-9H-carbazole-3-carbaldehyde, followed by the reaction with sulfonamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, inhibit cell proliferation and migration, and suppress tumor growth in animal models.
Properties
Molecular Formula |
C21H17N3O4S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C21H17N3O4S2/c1-3-28-12-7-8-15-17(11-12)29-21(22-15)23-30(26,27)18-10-9-16-19-13(18)5-4-6-14(19)20(25)24(16)2/h4-11H,3H2,1-2H3,(H,22,23) |
InChI Key |
WCFYQPODCRHGBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)N(C5=O)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)N(C5=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)
